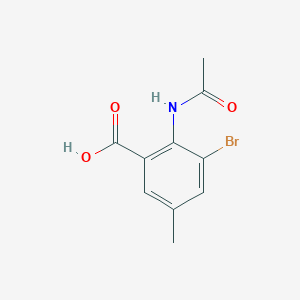
N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide (ANCA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. ANCA belongs to the class of compounds known as dicarboximides and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cellular metabolism. N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has also been found to bind to DNA and inhibit DNA synthesis.
Biochemical and Physiological Effects:
N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antibacterial and antifungal properties. N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has also been found to have low toxicity, making it a safe compound to use in laboratory experiments. However, N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for research on N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide. One area of interest is the development of new synthetic methods for N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide that may improve its properties and increase its potential applications. Another area of interest is the study of N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide and its potential applications in scientific research.
Méthodes De Synthèse
N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide can be synthesized using a variety of methods, including the reaction of 1,2-cyclohexanedione with 1-naphthylamine in the presence of an allylating agent. Other methods include the reaction of 1,2-cyclohexanedione with an allylamine and subsequent reaction with 1-naphthylamine.
Applications De Recherche Scientifique
N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has been studied extensively for its potential applications in scientific research. It has been found to have a range of biological activities, including antitumor, antimicrobial, and antifungal properties. N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-N-naphthalen-1-yl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-14-22-20(24)17-11-5-6-12-18(17)21(25)23-19-13-7-9-15-8-3-4-10-16(15)19/h2-10,13,17-18H,1,11-12,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURDOEIRRAAHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC=CCC1C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4940797.png)
![methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B4940803.png)
![9-oxo-N-(2-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4940820.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940823.png)
![2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4940837.png)
![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B4940866.png)
![N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4940874.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4940878.png)
![1-cyclohexyl-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940881.png)
![3-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4940885.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4940887.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4940888.png)